molecular formula C18H18ClN3O4 B4526697 1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

货号: B4526697
分子量: 375.8 g/mol
InChI 键: SUHKTCOGPHBIBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is a pyridazinone derivative characterized by a 4-chlorophenyl-substituted pyridazinone core, an acetyl linker, and a piperidine-4-carboxylic acid moiety. Pyridazinones are known for their pharmacological relevance, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

属性

IUPAC Name

1-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c19-14-3-1-12(2-4-14)15-5-6-16(23)22(20-15)11-17(24)21-9-7-13(8-10-21)18(25)26/h1-6,13H,7-11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHKTCOGPHBIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group. The acetylation of the pyridazinone intermediate is then carried out, and finally, the piperidine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

化学反应分析

Types of Reactions: 1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

科学研究应用

Medicinal Chemistry

1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid has potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that pyridazinone derivatives can inhibit specific cancer cell lines by interfering with cellular processes such as apoptosis and cell cycle regulation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.

Enzyme Inhibition Studies

The compound can serve as a probe in enzyme inhibition studies. Its structural features allow it to interact selectively with enzyme active sites, providing insights into enzyme mechanisms and potential therapeutic targets.

Drug Design and Development

Due to its unique structure, the compound can be utilized as a scaffold for the development of new drugs. Modifications to the piperidine or pyridazinone moieties could lead to derivatives with enhanced efficacy or reduced side effects.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various pyridazinone derivatives, including 1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, the compound was tested for its ability to inhibit specific kinases involved in cancer progression. The findings revealed that it could effectively inhibit kinase activity, suggesting its role in targeted cancer therapy.

作用机制

The mechanism of action of 1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

相似化合物的比较

Halogen Substituents

  • Chlorophenyl vs. Bromophenyl: Bromine in N-(4-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide increases molecular weight (418.7 g/mol vs. However, chlorine offers a balance between lipophilicity and metabolic stability.

Linker and Functional Groups

  • Acetyl Linker vs. Sulfonyl Group : The acetyl linker in the target compound allows conformational flexibility, whereas sulfonyl groups in 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid introduce rigidity and electron-withdrawing effects, altering target selectivity .
  • Carboxylic Acid vs. Acetamide : The carboxylic acid moiety improves aqueous solubility and enables salt formation, critical for oral bioavailability. In contrast, acetamide derivatives (e.g., ) prioritize membrane permeability but may require prodrug strategies for solubility .

Heterocyclic Core Modifications

  • Pyridazinone vs. Oxazolo-pyridine: Replacement of pyridazinone with oxazolo-pyridine () shifts pharmacological activity toward antimicrobial applications due to altered hydrogen-bonding patterns and steric effects .

Physicochemical Properties

  • Solubility : The carboxylic acid group confers higher aqueous solubility (estimated logP ~1.5) compared to acetamide derivatives (logP ~2.8–3.5) .
  • Thermal Stability: Pyridazinone derivatives decompose at ~250–300°C, whereas sulfonyl-piperidine analogs exhibit lower stability (~200°C) due to sulfonyl group lability .

常见问题

Q. What synthetic routes are most effective for preparing 1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyridazinone core via cyclization of substituted hydrazines with diketones or α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl in ethanol) .
  • Step 2 : Acetylation of the pyridazinone nitrogen using chloroacetyl chloride or similar reagents, followed by coupling with piperidine-4-carboxylic acid derivatives via nucleophilic substitution .
  • Critical Factors : Reaction temperature (60–80°C), solvent choice (DMF or ethanol), and stoichiometric control to avoid competing side reactions (e.g., over-acetylation) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase gradients (acetonitrile/water with 0.1% TFA) .
    • NMR : Key signals include the piperidine methylene protons (δ 2.5–3.5 ppm) and the pyridazinone carbonyl carbon (δ 165–170 ppm in 13C^{13}\text{C} NMR) .
    • Mass Spectrometry : ESI-MS in negative ion mode to confirm the molecular ion peak (expected m/z ~415 for C18H16ClN3O4\text{C}_{18}\text{H}_{16}\text{ClN}_3\text{O}_4) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • In vitro screens :
    • Enzyme inhibition assays (e.g., proteases, kinases) using fluorogenic substrates.
    • Antimicrobial activity via microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC50_{50} values .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, piperidine ring substitution) affect its pharmacological profile?

  • SAR Studies :
    • 4-Chlorophenyl Group : Replacement with electron-withdrawing groups (e.g., nitro) enhances enzyme inhibition but reduces solubility.
    • Piperidine Carboxylic Acid : Esterification (e.g., ethyl ester) improves membrane permeability but requires hydrolysis for activity .
  • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., carbonic anhydrase IX) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Case Example : Discrepancies in reported IC50_{50} values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Resolution :
    • Standardize assay protocols (e.g., fixed ATP at 1 mM).
    • Validate results using orthogonal methods (e.g., SPR for binding kinetics) .

Q. What strategies mitigate poor aqueous solubility during in vivo studies?

  • Formulation Approaches :
    • Salt formation (e.g., sodium salt of the carboxylic acid) .
    • Nanoemulsions or liposomal encapsulation to enhance bioavailability .
  • Solubility Measurement : Shake-flask method with HPLC quantification in PBS (pH 7.4) .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

  • Root Cause : Steric hindrance from the 4-chlorophenyl group or incomplete activation of the acetyl intermediate.
  • Optimization :
    • Use coupling agents like HATU or EDCI with DMAP catalysis .
    • Microwave-assisted synthesis (80°C, 30 min) to accelerate reaction rates .

Q. How to confirm the absence of toxic metabolites in preclinical studies?

  • Metabolite Profiling :
    • Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS.
    • Screen for reactive intermediates (e.g., quinone imines) using glutathione trapping assays .

Critical Analysis of Contradictory Evidence

  • Synthetic Routes : reports HCl/ethanol as optimal for cyclization, while suggests palladium catalysis for analogous structures. Resolution lies in substrate-specific optimization.
  • Bioactivity : notes antibacterial activity, whereas emphasizes antiviral potential. Context-dependent target selectivity may explain this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。